Cas no 2228274-56-2 (tert-butyl N-3-amino-2-(3,4-dimethylphenyl)-2-methylpropylcarbamate)
Il tert-butyl N-3-amino-2-(3,4-dimetilfenil)-2-metilpropilcarbammato è un composto organico utilizzato come intermedio chiave nella sintesi di farmaci e sostanze bioattive. La sua struttura chimica combina un gruppo amminico protetto con un gruppo carbammato tert-butossicarbonilico (Boc), che offre stabilità e selettività durante le reazioni. La presenza del gruppo 3,4-dimetilfenilico conferisce proprietà steriche specifiche, utili per modulare l'attività biologica. Questo composto è particolarmente vantaggioso in sintesi peptidiche e nella preparazione di inibitori enzimatici, grazie alla sua capacità di proteggere i gruppi amminici senza interferire con altre funzionalità. La purezza e la reattività controllata lo rendono adatto per applicazioni in chimica farmaceutica e ricerca biomedica.
2228274-56-2 structure
Product Name:tert-butyl N-3-amino-2-(3,4-dimethylphenyl)-2-methylpropylcarbamate
Numero CAS:2228274-56-2
MF:C17H28N2O2
MW:292.416424751282
CID:5867379
PubChem ID:165686820
Update Time:2025-06-25
tert-butyl N-3-amino-2-(3,4-dimethylphenyl)-2-methylpropylcarbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- tert-butyl N-3-amino-2-(3,4-dimethylphenyl)-2-methylpropylcarbamate
- tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate
- EN300-1902007
- 2228274-56-2
-
- Inchi: 1S/C17H28N2O2/c1-12-7-8-14(9-13(12)2)17(6,10-18)11-19-15(20)21-16(3,4)5/h7-9H,10-11,18H2,1-6H3,(H,19,20)
- Chiave InChI: OWXOFXVXZHCYGS-UHFFFAOYSA-N
- Sorrisi: O(C(NCC(C)(CN)C1C=CC(C)=C(C)C=1)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 292.215078140g/mol
- Massa monoisotopica: 292.215078140g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 351
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 64.4Ų
tert-butyl N-3-amino-2-(3,4-dimethylphenyl)-2-methylpropylcarbamate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902007-0.05g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1902007-0.1g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1902007-0.25g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1902007-0.5g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1902007-1.0g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1902007-2.5g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1902007-5.0g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1902007-10.0g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1902007-1g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1902007-5g |
tert-butyl N-[3-amino-2-(3,4-dimethylphenyl)-2-methylpropyl]carbamate |
2228274-56-2 | 5g |
$3396.0 | 2023-09-18 |
tert-butyl N-3-amino-2-(3,4-dimethylphenyl)-2-methylpropylcarbamate Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
2228274-56-2 (tert-butyl N-3-amino-2-(3,4-dimethylphenyl)-2-methylpropylcarbamate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti